Cas no 605-23-2 (1-β-D-Arabinofuranosyl-5-methyl-2,4(1H,3H)-pyrimidinedione)
1-β-D-Arabinofuranosyl-5-methyl-2,4(1H,3H)-pyrimidinedione Chemical and Physical Properties
Names and Identifiers
-
- Thymine 1-beta-D-arabinofuranoside
- Thymine 1-β-D-arabinofuranoside
- 1-.β.-D-Arabinofuranosylthymine
- THYMINE-BETA-D -ARABINOFURANOSIDE POWDER
- THYMINE-BETA-D-ARABINOFURANOSIDE
- 1-B-D-Arabinofuranosylthymine
- ARABINOFURANOSYL-5-METHYLURACIL
- Arabinofuranosylthymine
- arabinosylthymine
- ARA-T
- spongothymidin
- spongothymidine
- Thymine arabinofuranoside
- thymine arabinoside
- 1-β-D-Arabinofuranosylthymine
- 1-β-D-Arabinofuranosyl-5-methyl-2,4(1H,3H)-pyrimidinedione
- 2,4(1H,3H)-Pyrimidinedione, 1-beta-D-arabinofuranosyl-5-methyl-
- 1-beta-D-Arabinofuranosylthymine, araT
- Thymine, 1-.beta.-D-arabinofuranoside
- 605-23-2
- 4-24-00-01308 (Beilstein Handbook Reference)
- 1-((2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione
- MFCD00065474
- 1-(beta-D-arabinofuranosyl)thymine
- Thymine, 1-.beta.-D-arabinofuranosyl-
- Thymine-beta-D -arabinofuranoside
- BDBM50132291
- 1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione
- 1-((2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione
- BRN 0090166
- CHEMBL103283
- 1-beta-D-Arabinofuranosyl-5-methyl-2,4(1H,3H)-pyrimidinedione
- NSC-68929
- 2,4(1H,3H)-Pyrimidinedione, 1-.beta.-D-arabinofuranosyl-5-methyl-
- 1-.beta.-D-Arabinofuranosylthymine
- NS9U4BEG7Y
- 5-METHYLARABINOSYLURACIL
- Q27149733
- CHEBI:80699
- Thymine, 1-beta-D-arabinofuranosyl- (VAN)
- F89223
- 1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- DTXSID201194189
- 1-(b-D-Arabinofuranosyl)thymine
- Thymine, 1-beta-D-arabinofuranosyl-
- UNII-NS9U4BEG7Y
- Thymine 1- beta -D-arabinofuranoside
- 1--D-Arabinofuranosyl-5-methyl-2,4(1H,3H)-pyrimidinedione
- 1-beta-D-Arabinofuranosylthymine
- 1-.BETA.-D ARABINOFURANOSYLTHYMINE
- EINECS 210-083-7
- NSC 68929
- 1-beta-D-Arabinofuranosyl-5-methyl-(1H,3H)-pyrimidine-2,4-dione
- 1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
- SCHEMBL1619684
- 1-((2R,3S,5R)-3,4-Dihydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-methyl-1H-pyrimidine-2,4-dione
- TS-10256
- 1-I(2)-D-Arabinofuranosyl-5-methyl-2,4(1H,3H)-pyrimidinedione
- DWRXFEITVBNRMK-JAGXHNFQSA-N
-
- MDL: MFCD00065474
- Inchi: 1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7+,9-/m1/s1
- InChI Key: DWRXFEITVBNRMK-JAGXHNFQSA-N
- SMILES: O1[C@H](CO)[C@H]([C@@H]([C@@H]1N1C(NC(C(C)=C1)=O)=O)O)O
Computed Properties
- Exact Mass: 258.08500
- Monoisotopic Mass: 258.08518617g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 409
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: -1.6
- Topological Polar Surface Area: 119
Experimental Properties
- PSA: 124.78000
- LogP: -2.54350
1-β-D-Arabinofuranosyl-5-methyl-2,4(1H,3H)-pyrimidinedione Security Information
- WGK Germany:2
- RTECS:XP2100200
1-β-D-Arabinofuranosyl-5-methyl-2,4(1H,3H)-pyrimidinedione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A765505-0.5mg |
1-(B-D-Arabinofuranosyl)thymine |
605-23-2 | 0.5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A765505-1mg |
1-(B-D-Arabinofuranosyl)thymine |
605-23-2 | 1mg |
$ 87.00 | 2023-04-19 | ||
| TRC | A765505-5mg |
1-(B-D-Arabinofuranosyl)thymine |
605-23-2 | 5mg |
$ 201.00 | 2023-04-19 | ||
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S18125-5mg |
1-β-D-Arabinofuranosylthymine |
605-23-2 | ,98% | 5mg |
¥750.00 | 2021-09-02 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S18125-25mg |
1-β-D-Arabinofuranosylthymine |
605-23-2 | ,98% | 25mg |
¥2000.00 | 2021-09-02 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S18125-100mg |
1-β-D-Arabinofuranosylthymine |
605-23-2 | ,98% | 100mg |
¥4500.00 | 2021-09-02 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023323-50mg |
1-β-D-Arabinofuranosyl-5-methyl-2,4(1H,3H)-pyrimidinedione |
605-23-2 | 99% | 50mg |
¥3856 | 2024-05-22 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T92570-25mg |
1-.β.-D-Arabinofuranosylthymine |
605-23-2 | ,98% | 25mg |
¥1999.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T92570-5mg |
1-.β.-D-Arabinofuranosylthymine |
605-23-2 | ,98% | 5mg |
¥749.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T92570-100mg |
1-.β.-D-Arabinofuranosylthymine |
605-23-2 | ,98% | 100mg |
¥4499.0 | 2023-09-06 |
1-β-D-Arabinofuranosyl-5-methyl-2,4(1H,3H)-pyrimidinedione Suppliers
1-β-D-Arabinofuranosyl-5-methyl-2,4(1H,3H)-pyrimidinedione Related Literature
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Palashpriya Das,Siddik Sarkar,Mahitosh Mandal,Ramkrishna Sen RSC Adv. 2015 5 53086
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Tingting Ding,Fan Tang,Guangcheng Ni,Jiang Liu,Hang Zhao,Qianming Chen RSC Adv. 2020 10 6223
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3. VITAS, a sensitive in vivo selection assay to discover enzymes producing antiviral natural productsAws Fahd Alharbi,Hayun Kim,Dhirish Chumroo,Yuxuan Ji,Mohammed Hakil,Kourosh H. Ebrahimi Chem. Commun. 2023 59 5419
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Roberto G. S. Berlinck,Camila M. Crnkovic,Juliana R. Gubiani,Darlon I. Bernardi,Laura P. Ióca,Jairo I. Quintana-Bulla Nat. Prod. Rep. 2022 39 596
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Sylvia Soldatou,Bill J. Baker Nat. Prod. Rep. 2017 34 585
Additional information on 1-β-D-Arabinofuranosyl-5-methyl-2,4(1H,3H)-pyrimidinedione
Introduction to 1-β-D-Arabinofuranosyl-5-methyl-2,4(1H,3H)-pyrimidinedione (CAS No: 605-23-2)
The compound 1-β-D-Arabinofuranosyl-5-methyl-2,4(1H,3H)-pyrimidinedione, identified by its CAS number 605-23-2, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This nucleoside derivative has garnered considerable attention due to its structural uniqueness and potential biological activities. The compound belongs to the class of pyrimidine-based nucleoside analogs, which are widely studied for their pharmacological properties, particularly in the context of antiviral and anticancer therapies.
The chemical structure of 1-β-D-Arabinofuranosyl-5-methyl-2,4(1H,3H)-pyrimidinedione features a pyrimidine core substituted with a β-D-arabinofuranosyl moiety at the 1-position and a 5-methyl group. This specific arrangement contributes to its distinct interactions with biological targets, making it a promising candidate for further investigation. The pyrimidine ring is a key component in many nucleic acid-related compounds, and modifications on this ring can significantly alter the biological activity of the molecule.
Recent advancements in synthetic chemistry have enabled more efficient and scalable production methods for this compound. These improvements have opened up new avenues for research, particularly in the development of novel therapeutic agents. The synthesis of 1-β-D-Arabinofuranosyl-5-methyl-2,4(1H,3H)-pyrimidinedione involves multi-step organic reactions, including glycosylation and cyclization processes, which require precise control over reaction conditions to ensure high yield and purity.
In terms of biological activity, studies have shown that derivatives of this compound exhibit inhibitory effects on various enzymes and pathways relevant to viral replication and cancer cell proliferation. For instance, modifications at the 5-methyl position can enhance binding affinity to specific enzymes, leading to more potent pharmacological effects. Researchers are exploring how structural variations can optimize these interactions, potentially leading to the development of new drugs with improved efficacy and reduced side effects.
The importance of 1-β-D-Arabinofuranosyl-5-methyl-2,4(1H,3H)-pyrimidinedione is further underscored by its role in preclinical studies. These studies aim to evaluate its safety profile and pharmacokinetic properties before moving into clinical trials. Preliminary data suggest that the compound demonstrates good solubility and bioavailability, which are critical factors for drug development. Additionally, its ability to cross cell membranes suggests potential applications in treatments targeting intracellular pathogens or cancer cells.
One of the most exciting areas of research involving 1-β-D-Arabinofuranosyl-5-methyl-2,4(1H,3H)-pyrimidinedione is its application in antiviral therapies. Viruses often rely on host cellular machinery for replication, making nucleoside analogs an attractive class of antiviral agents. By mimicking natural nucleosides but incorporating structural modifications that disrupt viral replication cycles, these compounds can effectively inhibit viral growth without harming host cells. Current research is focused on identifying optimal derivatives that can be used as broad-spectrum antivirals against multiple viral strains.
Another promising application is in oncology. Cancer cells frequently exhibit altered metabolic pathways and increased proliferation rates compared to normal cells. Nucleoside analogs like 1-β-D-Arabinofuranosyl-5-methyl-2,4(1H,3H)-pyrimidinedione can interfere with these processes by inhibiting key enzymes involved in DNA synthesis or by inducing apoptosis in cancer cells. Preclinical trials are underway to assess the efficacy of this compound in treating various types of cancer, with early results showing encouraging signs of tumor regression in animal models.
The development of 1-β-D-Arabinofuranosyl-5-methyl-2,4(1H,3H)-pyrimidinedione also highlights the importance of interdisciplinary collaboration between chemists, biologists, and medical researchers. Understanding the complex interactions between chemical structures and biological systems requires a holistic approach that integrates knowledge from multiple fields. This collaborative effort has been instrumental in advancing our understanding of how nucleoside analogs function at the molecular level and how they can be optimized for therapeutic use.
Looking ahead, future research on 1-β-D-Arabinofuranosyl-5-methyl-2,4(1H,3H)-pyrimidinedione will likely focus on refining synthetic methodologies to improve yield and reduce costs. Additionally, computational modeling techniques will play a crucial role in predicting structural modifications that could enhance biological activity. By leveraging computational tools alongside experimental data, researchers can accelerate the discovery process and bring new therapeutic agents to market more quickly.
In conclusion,1-β-D-Arabinofuranosyl-5-methyl-2,4(1H,3H)-pyrimidinedione (CAS No: 605-23-2) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structure and promising biological activities make it a valuable compound for ongoing research and development efforts aimed at improving human health outcomes.
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